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molecular formula C11H10N2O3S B8293361 7-Acetamino-4-acetoxy-1,2-benzisothiazole

7-Acetamino-4-acetoxy-1,2-benzisothiazole

Cat. No. B8293361
M. Wt: 250.28 g/mol
InChI Key: IXBJIYSUBYQCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04189433

Procedure details

5.0 g of 7-nitro-4-hydroxy-1,2-benzisothiazole, in a mixture of 50 ml of acetic anhydride, 10 ml of acetic acid and 50 mg of a 5% strength palladium-on-charcoal catalyst, are left for 10 hours at 60° C. under 100 bars hydrogen pressure. After the mixture has cooled, the catalyst is filtered off, the filtrate is concentrated under reduced pressure and the partially crystalline crude product is recrystallized from acetic anhydride. 4.2 g (67% of theory) of 7-acetamino-4-acetoxy-1,2-benzisothiazole of melting point 215°-216° C. are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[S:11][N:10]=[CH:9][C:8]=2[C:7]([OH:13])=[CH:6][CH:5]=1)([O-])=O.[C:14]([OH:17])(=O)[CH3:15].[H][H].[C:20](OC(=O)C)(=[O:22])[CH3:21]>[Pd]>[NH:1]([C:4]1[C:12]2[S:11][N:10]=[CH:9][C:8]=2[C:7]([O:13][C:14](=[O:17])[CH3:15])=[CH:6][CH:5]=1)[C:20]([CH3:21])=[O:22]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=2C=NSC21)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has cooled
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the partially crystalline crude product is recrystallized from acetic anhydride

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C1=CC=C(C=2C=NSC21)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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